molecular formula C19H24O2 B1249295 Hexestrol monomethyl ether

Hexestrol monomethyl ether

Cat. No.: B1249295
M. Wt: 284.4 g/mol
InChI Key: ITRDPYNINWIWLM-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexestrol monomethyl ether is a stilbenoid.

Scientific Research Applications

Detection and Quantification in Food Products

  • Immunochromatographic Assays : Hexestrol and related compounds like diethylstilbestrol have been the focus of research to develop testing methods for their presence in animal-origin food products. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and an immunochromatographic strip based on monoclonal antibodies have been developed for this purpose, offering a reliable way to detect these compounds in milk samples (Mukunzi et al., 2016).

  • Ultra-High-Performance Liquid Chromatography : A method involving ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been established and validated for the simultaneous determination of hexestrol and diethylstibestrol in serum. This method is noted for its simplicity, accuracy, and use as a confirmatory method for detecting these compounds (Abafe et al., 2018).

Environmental Monitoring and Safety

  • Magnetic Molecularly Imprinted Polymer Method : In a study aimed at detecting trace amounts of hexestrol and other endocrine disruptors in environmental samples like lake water and milk, a magnetic molecularly imprinted polymer-assisted magnetic solid-phase extraction technique was applied. This method proved to be simple, rapid, and sensitive for such determinations (Huang et al., 2020).

Biochemical Research and Analysis

  • Oocyte Quality Research : Research has shown that hexestrol can adversely affect oocyte quality by disrupting microtubule nucleation and spindle assembly, leading to meiotic arrest. It has also been observed to disrupt mitochondrial distribution and balance, indicating its significant impact on cellular functions (Niu et al., 2021).

  • Electrochemical Immunosensors : The development of electrochemical immunosensors based on hexestrol monoclonal antibodies showcases another significant research application. These sensors have been employed for the detection of hexestrol and other phenolic estrogens, demonstrating potential for environmental and food safety applications (Zhao et al., 2020).

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[(3S,4R)-4-(4-methoxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m1/s1

InChI Key

ITRDPYNINWIWLM-MOPGFXCFSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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